1-(Chloromethyl)naphthalene

説明

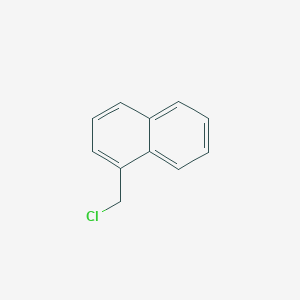

1-(Chloromethyl)naphthalene, also known as 1-Naphthylmethyl chloride, is an organic compound with the molecular formula C11H9Cl. It is a derivative of naphthalene, where a chloromethyl group is attached to the first carbon of the naphthalene ring. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Synthetic Routes and Reaction Conditions:

Method 1: Dissolve 1-naphthylmethanol in dry chloroform and cool the mixture to 5°C. Add thionyl chloride slowly, ensuring the temperature does not exceed 10°C. Allow the mixture to reach room temperature and stir for 30 minutes.

Method 2: In a nitrogen-filled glovebox, mix 1-naphthylacetyl chloride with a pre-mixed solution of palladium catalyst and BrettPhos in toluene.

Method 3: Mix naphthalene with concentrated hydrochloric acid and paraformaldehyde. Stir at 80°C while bubbling anhydrous hydrogen chloride gas through the mixture.

Industrial Production Methods: Industrial production often involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst. The mixture is heated, and the product is purified through crystallization and distillation .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: It can be oxidized to form naphthaldehyde derivatives under specific conditions.

Reduction Reactions: Reduction of this compound can yield 1-methylnaphthalene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are used under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Naphthylamines, naphthyl alcohols, and naphthyl thiols: from substitution reactions.

Naphthaldehyde derivatives: from oxidation reactions.

1-Methylnaphthalene: from reduction reactions.

科学的研究の応用

Synthetic Intermediate

1-(Chloromethyl)naphthalene is widely used as an intermediate in the synthesis of various organic compounds. One significant application is its role in the production of 1-naphthaldehyde , which is crucial for synthesizing dyes and pharmaceuticals . The compound can be synthesized through several methods, including the reaction of naphthalene with paraformaldehyde and hydrochloric acid under controlled conditions .

Antifungal Activity

Research has demonstrated that derivatives of this compound possess significant antifungal properties. A series of derivatives were synthesized and tested against various fungal strains, including Candida albicans. The results indicated that many derivatives exhibited considerable antifungal activity, with some showing a high zone of inhibition and low Minimum Inhibitory Concentration (MIC) values .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Derivative 2a | 20 | 5 |

| Derivative 2b | 25 | 3 |

| Derivative 2c | 15 | 10 |

Materials Science

Fluorescent Brightening Agent

In materials science, this compound is utilized as a fluorescent brightening agent in synthetic resins and dyes. Its ability to enhance fluorescence makes it valuable for applications in coatings and plastics . The compound's derivatives can also undergo palladium-catalyzed nucleophilic dearomatization to yield ortho- or para-substituted carbocycles, which can be further utilized in advanced material formulations .

Case Studies

Case Study: Antifungal Evaluation

A study evaluated a series of 1-chloromethyl naphthalene derivatives for their antifungal activity against Candida albicans. The research involved synthesizing various substituted anilines and assessing their efficacy through standard microbiological techniques. The findings highlighted the structure-activity relationship, indicating that specific substitutions significantly enhanced antifungal properties .

Case Study: ATRP Application

In another study focusing on polymer synthesis, researchers utilized this compound as an initiator for ATRP at elevated temperatures. The resulting polystyrene demonstrated desirable characteristics for potential applications in drug delivery systems due to its controlled molecular weight and functionalization capabilities .

作用機序

The mechanism of action of 1-(Chloromethyl)naphthalene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

類似化合物との比較

- 2-(Chloromethyl)naphthalene

- 1-Bromomethyl naphthalene

- 2-Bromomethyl naphthalene

- 1-Naphthylmethylamine

Comparison: 1-(Chloromethyl)naphthalene is unique due to its specific reactivity and position of the chloromethyl group on the naphthalene ring. Compared to 2-(Chloromethyl)naphthalene, it has different reactivity and selectivity in substitution reactions. Bromomethyl derivatives are more reactive due to the better leaving group ability of bromine compared to chlorine .

生物活性

1-(Chloromethyl)naphthalene is a chlorinated aromatic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis and Derivatives

The synthesis of this compound typically involves the chloromethylation of naphthalene using chloromethyl methyl ether or other chloromethylating agents. The derivatives of this compound have been synthesized through various methods, including reactions with substituted anilines and heteroaryls to enhance their biological activity. For instance, Banedar et al. (2011) reported that several derivatives exhibited notable antifungal properties against Candida albicans, with significant zones of inhibition observed in vitro .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. In a study by Banedar et al., derivatives showed considerable antifungal activity, with some compounds demonstrating higher efficacy than standard antifungal agents .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a (Lead Compound) | 20 | 50 µg/mL |

| 2b | 25 | 30 µg/mL |

| 2c | 15 | 70 µg/mL |

| 2e (Di-substituted) | 30 | 25 µg/mL |

Anticancer Activity

Recent studies have also explored the anticancer potential of naphthalene derivatives. For example, a series of naphthalene-substituted triazole spirodienones were synthesized, showing promising cytotoxic effects against breast cancer cell lines (MDA-MB-231). Compound 6a demonstrated significant cell cycle arrest and induced apoptosis at low concentrations, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Effects of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| 6a | MDA-MB-231 | 1.5 | G1 to S phase arrest |

| 8c | MDA-MB-231 | 3.0 | G1 to S phase arrest |

The mechanism by which these compounds exert their biological effects is an area of active research. The inhibition of photosynthetic electron transport has been noted as a significant action for some naphthalene derivatives, which can lead to reduced metabolic activity in target organisms . Additionally, the interaction with cellular components such as DNA and proteins may contribute to their cytotoxic effects in cancer cells.

Case Studies

- Antifungal Study : In a study evaluating the antifungal activity of various derivatives, it was found that modifications at specific positions on the phenyl ring significantly enhanced antifungal efficacy against C. albicans. The presence of electron-withdrawing groups like chloro and carboxylic acid at specific positions resulted in increased activity .

- Anticancer Evaluation : A detailed investigation into naphthalene-substituted triazoles revealed that compound 6a not only inhibited tumor growth in vivo but also showed no apparent toxicity to major organs at therapeutic doses in mice, suggesting a favorable safety profile for further development .

Ecotoxicity Considerations

Despite its biological applications, caution is warranted due to the ecotoxicity associated with this compound. It has been classified as very toxic to aquatic organisms, necessitating careful handling and disposal to prevent environmental contamination .

特性

IUPAC Name |

1-(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWGTKZEDLCVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058939 | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-52-2, 35255-58-4 | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3RZ3R8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While not a pharmaceutical itself, research on 1-(chloromethyl)naphthalene often centers around its breakdown into the 1-naphthylmethyl radical. This radical is studied for its photochemical properties and reactions. [, ] For instance, this compound is metabolized by porcine kidney cortex membrane dipeptidase (MDP) after conjugation with glutathione. This process forms cysteinylglycine conjugates, which are further hydrolyzed by MDP. The rate of hydrolysis depends on the substituent on the cysteine sulfur atom. [] Additionally, occupational exposure to this compound has been linked to contact dermatitis and potential liver dysfunction. [, ]

A: this compound has the molecular formula C11H9Cl and a molecular weight of 176.63 g/mol. While the provided abstracts don't detail specific spectroscopic data, its structure is confirmed through techniques like IR, 1H NMR, and 13C NMR. [, ]

A: this compound is utilized to modify the photochemical properties of polyethylene (PE). When added to PE and exposed to UV irradiation, it enhances the material's photodegradation rate. []

A: this compound itself is not typically used as a catalyst. Instead, it serves as a reagent in various palladium-catalyzed reactions. For example, it undergoes regioselective nucleophilic aromatic substitution with arylacetonitriles in the presence of palladium catalysts. The choice of ligand dictates the regioselectivity: bulky ligands like tBuPPh2 favor para-acylated products, while less bulky ligands like Me2PPh2 lead to ortho-acylated products. This reaction offers a route to synthesize diverse diaryl ketones. [] Additionally, this compound participates in palladium-catalyzed sp2-sp3 coupling reactions with allyltrimethoxysilane, producing allyl arenes. This reaction selectively occurs at the para-position, forming new C(sp2)-C(sp3) bonds. []

A: Density Functional Theory (DFT) calculations have been employed to investigate the mechanism behind the ligand-controlled regioselectivity observed in the palladium-catalyzed dearomatic reaction of this compound with phenylacetonitrile. These calculations revealed that bulky ligands like tBuPPh2 result in para-substituted products, whereas smaller ligands like Me2PPh2 yield ortho-substituted products. []

A: While this compound itself might not possess specific biological activity, modifications to its structure impact its reactivity and behavior in chemical reactions. For instance, in palladium-catalyzed reactions, the presence and nature of substituents on the naphthalene ring can significantly influence regioselectivity, leading to the preferential formation of either para- or ortho-substituted products. [] Additionally, when studying its photodissociation, replacing the chlorine atom with bromine in 1-(bromomethyl)-naphthalene affects the rate and mechanism of dissociation. []

A: Case reports highlight occupational contact dermatitis and potential liver dysfunction associated with this compound exposure, emphasizing the need for proper handling and safety measures in occupational settings. [, ]

A: Common techniques used to characterize this compound and its derivatives include IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. [, ] In studies involving photochemical reactions, laser flash photolysis, optoacoustic calorimetry, and transient absorption spectroscopy are employed. [, , ] High-performance liquid chromatography (HPLC) is used to study the metabolism of this compound conjugates. []

A: While specific data on the environmental impact of this compound is limited in the provided abstracts, its use in enhancing the photodegradation of polyethylene suggests a potential avenue for managing plastic waste. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。